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Compound of Interest

Compound Name: Diazaborine

Cat. No.: B1670401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activities of novel diazaborine
analogues against their primary molecular targets: the bacterial enoyl-acyl carrier protein (ACP)

reductase (ENR, or FabI) and the eukaryotic AAA-ATPase Drg1. Diazaborines are a class of

boron-containing heterocyclic compounds that have garnered significant interest as potential

antibacterial and antifungal agents. Their unique mode of action, involving the formation of a

covalent adduct with essential nucleotide cofactors, sets them apart from many conventional

inhibitors.

This document summarizes key quantitative data on the inhibition of these enzymes by various

diazaborine analogues, outlines detailed experimental protocols for assessing their mode of

inhibition, and provides visual representations of the underlying biochemical pathways and

experimental workflows.

Comparative Inhibitory Activity of Diazaborine
Analogues
The inhibitory potency of diazaborine analogues is critically dependent on their chemical

structure, particularly the nature of the fused ring system and substitutions on the diazaborine
core. The data presented below, while not exhaustive due to the proprietary nature of some

drug development programs, represents a compilation of publicly available information on the

structure-activity relationships (SAR) of these compounds.
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Inhibition of Bacterial Enoyl-ACP Reductase (ENR/FabI)
ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it

an attractive target for antibacterial drug development. Diazaborines inhibit ENR by forming a

covalent adduct with the NAD(P)H cofactor.

Diazaborine
Analogue

Fused Ring
System

Modificatio
ns

Target
Organism/E
nzyme

IC50 / Ki Reference

Thieno-

diazaborine
Thiophene

2-

propylsulfonyl

Escherichia

coli ENR

Not specified,

but noted as

highly

potent[1]

[1]

Benzo-

diazaborine
Benzene Various

Escherichia

coli ENR

Generally

less potent

than thieno-

diazaborines[

1]

[1]

Diazaborine

14b
Thiophene

Amide linker

(replaces

sulfonyl)

Escherichia

coli ENR

Weak

inhibition

noted[2]

[2]

Diazaborine

35b
Thiophene

Thioamide

linker

(replaces

sulfonyl)

Escherichia

coli ENR

Weak

inhibition

noted[2]

[2]

Note: Specific IC50 or Ki values for a comparative series of novel analogues are not

consistently available in the public domain. The data indicates a qualitative SAR where thieno-

fused diazaborines exhibit the highest potency.

Inhibition of Eukaryotic AAA-ATPase Drg1
In eukaryotes, diazaborines target Drg1, an essential AAA-ATPase involved in the maturation

of the 60S ribosomal subunit. The inhibitory mechanism mirrors that seen in bacteria, with the

formation of a covalent adduct with ATP.
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Diazaborine
Analogue

Modifications
Target
Organism/Enz
yme

IC50 / Ki / %
Inhibition

Reference

Thieno-

diazaborine 2b
-

Saccharomyces

cerevisiae Drg1

~25% inhibition

at 370 µM[3]
[3]

Benzo-

diazaborine
-

Saccharomyces

cerevisiae Drg1

Noted as a

potentially more

potent inhibitor,

but specific

comparative

values are not

provided.[4]

[4]

Note: As with ENR, a comprehensive public dataset for a comparative analysis of novel

diazaborine analogues against Drg1 is not readily available. The existing data suggests that

different analogues possess varying degrees of inhibitory activity.

Experimental Protocols
To facilitate further research and validation of novel diazaborine analogues, this section

provides detailed methodologies for key experiments.

Protocol 1: Determination of ENR/FabI Inhibition
This protocol describes a continuous-rate spectrophotometric assay to determine the inhibitory

activity of diazaborine analogues against bacterial ENR.

1. Principle: The enzymatic activity of ENR is monitored by measuring the decrease in

absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the

reduction of the enoyl-ACP substrate.

2. Materials:

Purified ENR/FabI enzyme

NADH
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Crotonyl-CoA (or other suitable enoyl-CoA substrate)

Diazaborine analogue stock solutions (in DMSO)

Assay Buffer: 100 mM sodium phosphate, pH 7.5, 1 mM β-mercaptoethanol, 10% glycerol

96-well UV-transparent microplates

Spectrophotometer capable of reading at 340 nm

3. Method:

Prepare a reaction mixture containing assay buffer, NADH (final concentration 150 µM), and

the desired concentration of the diazaborine analogue (or DMSO for control).

Pre-incubate the reaction mixture at 25°C for 10 minutes to allow for the interaction between

the inhibitor, enzyme, and cofactor.

Initiate the reaction by adding the ENR enzyme (final concentration ~50 nM) and crotonyl-

CoA (final concentration ~50 µM).

Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes at 30-second

intervals.

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

Determine the percent inhibition for each concentration of the diazaborine analogue relative

to the DMSO control.

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Drg1 ATPase Inhibition
This protocol outlines the use of a Malachite Green Phosphate Assay to measure the inhibition

of Drg1 ATPase activity by diazaborine analogues.
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1. Principle: The ATPase activity of Drg1 is quantified by measuring the amount of inorganic

phosphate (Pi) released from ATP hydrolysis. The Pi reacts with malachite green and

molybdate to form a colored complex that can be measured spectrophotometrically at 620-650

nm.

2. Materials:

Purified Drg1 enzyme

ATP

Diazaborine analogue stock solutions (in DMSO)

Assay Buffer: 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT

Malachite Green Phosphate Assay Kit

96-well clear microplates

Spectrophotometer capable of reading at 620-650 nm

3. Method:

Prepare a reaction mixture in the assay buffer containing the Drg1 enzyme (~200 nM) and

the desired concentration of the diazaborine analogue (or DMSO for control).

Pre-incubate the mixture at 30°C for 10 minutes.

Initiate the reaction by adding ATP (final concentration 1 mM).

Incubate the reaction at 30°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in

the linear range.

Stop the reaction by adding the Malachite Green reagent as per the manufacturer's

instructions.

Incubate for 15-20 minutes at room temperature to allow for color development.
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Measure the absorbance at 620-650 nm.

Create a standard curve using known concentrations of phosphate to determine the amount

of Pi released in each reaction.

Calculate the percent inhibition for each concentration of the diazaborine analogue and

determine the IC50 value as described in Protocol 1.

Protocol 3: Confirmation of Covalent Adduct Formation
by Mass Spectrometry
This protocol provides a general workflow for the detection and characterization of the covalent

adduct formed between a diazaborine analogue and its target's nucleotide cofactor using

liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Principle: The formation of a covalent bond between the diazaborine and the nucleotide

(NADH or ATP) results in a unique molecular weight adduct that can be identified by mass

spectrometry.

2. Materials:

Purified ENR or Drg1 enzyme

NADH or ATP

Diazaborine analogue

Incubation Buffer (as per the respective enzyme assay)

LC-MS/MS system (e.g., Q-TOF or Orbitrap)

C18 reverse-phase LC column

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

3. Method:
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Sample Preparation:

1. Incubate the target enzyme (~10 µM) with a molar excess of the nucleotide cofactor (~100

µM) and the diazaborine analogue (~50 µM) in the appropriate buffer for 1-2 hours at the

optimal temperature for the enzyme.

2. Include control reactions omitting the diazaborine and/or the enzyme.

3. Denature the protein by adding an equal volume of ice-cold acetonitrile or by heat

treatment.

4. Centrifuge to pellet the precipitated protein and collect the supernatant containing the

small molecules (cofactors and adducts).

LC-MS/MS Analysis:

1. Inject the supernatant onto the C18 column.

2. Elute the analytes using a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes).

3. Acquire mass spectra in positive ion mode, scanning a mass range that includes the

expected masses of the cofactor and the diazaborine-cofactor adduct.

4. Perform tandem MS (MS/MS) on the ion corresponding to the predicted mass of the

adduct to obtain fragmentation data for structural confirmation.

Data Analysis:

1. Extract the ion chromatogram for the exact mass of the expected diazaborine-nucleotide

adduct.

2. Confirm the presence of the adduct by observing a peak at a specific retention time in the

sample containing all reaction components, which is absent in the controls.

3. Analyze the MS/MS fragmentation pattern to confirm the structure of the adduct. Key

fragments should correspond to the diazaborine, the nucleotide, and the covalently linked

complex.
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Visualizing the Mode of Inhibition and Experimental
Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways

and experimental procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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